molecular formula C17H19N B12085125 N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B12085125
M. Wt: 237.34 g/mol
InChI Key: NVXPZMLRGBVYQV-UHFFFAOYSA-N
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Description

1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- is a chemical compound with the molecular formula C17H21N It is a derivative of naphthalenamine and is characterized by the presence of a tetrahydro-naphthalene ring system substituted with a phenyl group and a methylated amine group

Preparation Methods

The synthesis of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be achieved through several synthetic routes. One common method involves the condensation of 4-hydroxy-1-tetralone with an appropriate secondary amine, such as N-methylamine, in the presence of an acid catalyst like titanium tetrachloride (TiCl4) . The reaction typically proceeds under reflux conditions, and the product is isolated through standard purification techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The oxidation typically results in the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents for these reactions include alkyl halides and acyl chlorides, resulting in the formation of N-substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction results in amine derivatives.

Scientific Research Applications

1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- has several scientific research applications:

    Medicinal Chemistry: This compound and its derivatives have been studied for their potential antidepressant properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in synthetic organic chemistry.

    Biological Studies: The compound is used in studies related to neurotransmitter function and receptor binding, providing insights into the mechanisms of action of various psychoactive substances.

Mechanism of Action

The mechanism of action of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- involves its interaction with neurotransmitter systems in the brain. It primarily acts by inhibiting the reuptake of serotonin, a key neurotransmitter involved in mood regulation . By blocking serotonin reuptake, the compound increases the availability of serotonin in the synaptic cleft, enhancing neurotransmission and alleviating symptoms of depression.

Comparison with Similar Compounds

1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- can be compared with other similar compounds, such as:

    Sertraline: A well-known antidepressant that also inhibits serotonin reuptake.

    Cis-4-phenyl-1,2,3,4-tetrahydro-1-naphthalenamine: Another derivative with antidepressant properties.

The uniqueness of 1-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl-4-phenyl-, trans- lies in its specific stereochemistry and the presence of a phenyl group, which can influence its binding affinity and selectivity for serotonin transporters.

Properties

IUPAC Name

N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N/c1-18-17-12-11-14(13-7-3-2-4-8-13)15-9-5-6-10-16(15)17/h2-10,14,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVXPZMLRGBVYQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C2=CC=CC=C12)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40866283
Record name N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40866283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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